molecular formula C8H16Si B162402 (Triethylsilyl)acetylene CAS No. 1777-03-3

(Triethylsilyl)acetylene

Cat. No.: B162402
CAS No.: 1777-03-3
M. Wt: 140.3 g/mol
InChI Key: FWSPXZXVNVQHIF-UHFFFAOYSA-N
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Description

(Triethylsilyl)acetylene, also known as ethynyltriethylsilane, is an organosilicon compound with the chemical formula C8H16Si. This compound is characterized by its triethylsilyl and acetylene functional groups. It is a colorless liquid that is commonly used in organic synthesis due to its ability to introduce the triethylsilyl group onto organic molecules .

Mechanism of Action

Target of Action

(Triethylsilyl)acetylene, also known as Ethynyltriethylsilane, is a bulky trialkylsilyl-protected alkyne . Its primary targets are various bromoalkynes in the Cadiot-Chodkiewicz cross-coupling reactions .

Mode of Action

This compound undergoes Cadiot-Chodkiewicz cross-coupling reactions with various bromoalkynes to yield synthetically useful unsymmetrical diynes . This reaction is facilitated by the bulky trialkylsilyl group, which acts as a protective group for the alkyne . The trialkylsilyl group can then be cleaved off with reagents such as TBAF or DBU to form phenylacetylene derivatives .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the Cadiot-Chodkiewicz cross-coupling reaction . This reaction leads to the formation of unsymmetrical diynes, which are valuable building blocks in organic synthesis . These diynes can be further processed in various reactions, leading to a wide range of downstream effects.

Result of Action

The result of this compound’s action is the formation of unsymmetrical diynes through the Cadiot-Chodkiewicz cross-coupling reaction . These diynes are synthetically useful and can serve as precursors to a variety of other compounds in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Cadiot-Chodkiewicz cross-coupling reaction can be affected by the reaction conditions, such as temperature and solvent . Additionally, the stability of this compound can be influenced by storage conditions .

Preparation Methods

(Triethylsilyl)acetylene can be synthesized through various methods. One common synthetic route involves the reaction of sodium acetylide with triethylchlorosilane in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere at low temperatures, followed by refluxing and subsequent purification through vacuum distillation .

Reaction Conditions:

    Reagents: Sodium acetylide, triethylchlorosilane

    Solvent: Tetrahydrofuran

    Temperature: 0°C to reflux

    Atmosphere: Inert (e.g., nitrogen)

    Purification: Vacuum distillation

Chemical Reactions Analysis

(Triethylsilyl)acetylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Cadiot-Chodkiewicz Reaction: Bromoalkynes, copper(I) chloride, and amine bases

    Rhodium-Catalyzed Dimerization: Rhodium catalysts

Major Products:

  • Unsymmetrical diynes
  • Dimerized products

Comparison with Similar Compounds

  • Trimethylsilylacetylene
  • Triisopropylsilylacetylene
  • Dimethylphenylsilylacetylene

(Triethylsilyl)acetylene is a valuable compound in the field of organic chemistry, offering unique properties and applications that make it indispensable for various synthetic procedures.

Properties

IUPAC Name

triethyl(ethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Si/c1-5-9(6-2,7-3)8-4/h1H,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPXZXVNVQHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348515
Record name (Triethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1777-03-3
Record name (Triethylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triethylsilyl)acetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of (triethylsilyl)acetylene in organic synthesis?

A1: this compound acts as a versatile reagent in organic synthesis, primarily due to the presence of the terminal alkyne group. [, ] This functionality allows it to participate in various reactions, including:

  • Dehydrocondensation reactions: It readily reacts with trialkylsilanes in the presence of a catalytic system like H2PtCl6 with iodine, lithium iodide, or trialkyliodosilanes. This reaction leads to the formation of alkynylsilanes, showcasing its use in constructing silicon-carbon bonds. []
  • Cadiot-Chodkiewicz coupling: This reaction allows for the coupling of this compound with halogenated alkynes, enabling the synthesis of more complex diynes. [] This is particularly useful for building molecular frameworks with extended conjugation.

Q2: Why is the triethylsilyl group often employed in protecting alkynes?

A2: The triethylsilyl (TES) group acts as a protecting group for the alkyne functionality. This is because:

  • Selective introduction: The TES group can be introduced selectively to the alkyne without affecting other functional groups in a molecule. []
  • Controlled removal: The TES group can be easily removed under mild conditions when desired, typically using fluoride sources, to reveal the reactive alkyne for subsequent reactions. []

Q3: Can you explain the use of this compound in the synthesis of cyclopentadienone derivatives?

A3: this compound plays a crucial role in a multistep synthesis of substituted cyclopentadienone rings. [] Here's a simplified overview:

  1. Cyclopentadienone Formation: The modified alkyne can then be utilized in a Hay coupling reaction, ultimately leading to the formation of the desired cyclopentadienone structure. []

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